Product packaging for 5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine(Cat. No.:CAS No. 890095-77-9)

5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2817674
CAS No.: 890095-77-9
M. Wt: 206.27
InChI Key: UFDJSZJXBDHJDF-UHFFFAOYSA-N
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Description

Product Overview 5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine ( 890095-77-9) is an organic compound with the molecular formula C 9 H 10 N 4 S and a molecular weight of 206.27 g/mol [ 1 ]. This derivative of 1,3,4-thiadiazole features both a 2-amino group and a 4-aminobenzyl substituent, making it a versatile and valuable building block in medicinal chemistry and drug discovery research. Research Applications and Potential The 2-amino-1,3,4-thiadiazole moiety is a recognized privileged scaffold in the design of biologically active compounds [ 3 ]. Its high aromaticity and the presence of the =N-C-S- moiety are associated with a broad spectrum of pharmacological activities [ 10 ]. Researchers value this core structure for its metabolic stability and ability to cross cellular membranes [ 3 ]. Specifically, derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant antimicrobial properties , showing promise as lead compounds against various bacterial and fungal pathogens, with some exhibiting higher activity than standard drugs [ 3 ]. Furthermore, this scaffold has been explored for its antiviral potential . Related 1,3,4-thiadiazole compounds have shown inhibitory effects against viruses such as hepatitis B, influenza, and SARS-CoV-2, often by targeting essential viral enzymes like the main protease (M pro ) [ 2 ]. Additional research areas for analogous compounds include anti-inflammatory, analgesic, and anticancer activities [ 10 ]. Usage Note This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4S B2817674 5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine CAS No. 890095-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-aminophenyl)methyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5,10H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDJSZJXBDHJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 4 Aminobenzyl 1,3,4 Thiadiazol 2 Amine and Its Precursors

Reactions Involving the 2-Amino Group of the Thiadiazole Ring

The primary amino group attached to the 1,3,4-thiadiazole (B1197879) core is a versatile handle for various derivatization reactions.

One of the most common derivatization strategies for 2-amino-1,3,4-thiadiazoles is the formation of Schiff bases (imines). nih.govjocpr.com This is typically achieved by reacting the 2-amino group with a variety of aromatic or heteroaromatic aldehydes in the presence of an acid catalyst, such as a few drops of concentrated sulfuric acid or glacial acetic acid, under reflux conditions. nih.govjocpr.com This reaction provides a straightforward method to introduce a wide range of substituents onto the thiadiazole scaffold.

The general reaction for Schiff base formation is as follows:

Figure 2: Schiff Base Formation Schiff Base Formation

Reactant 1Reactant 2 (Aldehyde)CatalystProduct (Schiff Base)
5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amineSubstituted BenzaldehydeH₂SO₄ or CH₃COOH5-(4-Aminobenzyl)-N-(substituted-benzylidene)-1,3,4-thiadiazol-2-amine
This compoundSubstituted SalicylaldehydeH₂SO₄ or CH₃COOH2-(((5-((4-aminophenyl)methyl)-1,3,4-thiadiazol-2-yl)imino)methyl)phenol derivative

The 2-amino group can also be readily acylated using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. ekb.eg This reaction leads to the formation of amide derivatives, which can significantly alter the electronic and steric properties of the parent molecule. For instance, reaction with chloroacetyl chloride introduces a reactive chloroacetyl group that can be further modified through nucleophilic substitution reactions. ekb.eg

Reactant 1Reactant 2 (Acylating Agent)BaseProduct (Amide)
This compoundAcetyl ChloridePyridineN-(5-((4-aminophenyl)methyl)-1,3,4-thiadiazol-2-yl)acetamide
This compoundBenzoyl ChloridePyridineN-(5-((4-aminophenyl)methyl)-1,3,4-thiadiazol-2-yl)benzamide
This compoundChloroacetyl ChlorideTriethylamine2-Chloro-N-(5-((4-aminophenyl)methyl)-1,3,4-thiadiazol-2-yl)acetamide

Reactions Involving the Amino Group of the Benzyl (B1604629) Substituent

The amino group on the 4-position of the benzyl ring provides another point of attachment for various functional groups. This amino group can undergo similar reactions to the 2-amino group, such as Schiff base formation and acylation, allowing for the synthesis of disubstituted derivatives. The relative reactivity of the two amino groups can be controlled by carefully selecting the reaction conditions and stoichiometry of the reagents. For selective functionalization, one of the amino groups may need to be protected while the other is being modified.

Structural Characterization and Spectroscopic Analysis of 5 4 Aminobenzyl 1,3,4 Thiadiazol 2 Amine and Its Analogues

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the primary amino groups, the benzyl (B1604629) moiety, and the 1,3,4-thiadiazole (B1197879) ring.

The N-H stretching vibrations of the two primary amine groups (one on the thiadiazole ring and one on the benzyl ring) are anticipated to appear as medium to strong bands in the region of 3400-3100 cm⁻¹. growingscience.comlibretexts.org Typically, primary amines show two bands in this region, corresponding to asymmetric and symmetric stretching modes. libretexts.org The aromatic C-H stretching of the p-disubstituted benzene (B151609) ring is expected to produce sharp, moderately intense bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. jmchemsci.comvscht.cz Conversely, the aliphatic C-H stretching of the methylene (B1212753) (-CH₂) bridge will likely appear just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region. jmchemsci.com

The C=N stretching vibration, characteristic of the 1,3,4-thiadiazole ring, is expected to be observed in the 1636–1590 cm⁻¹ range. growingscience.com Aromatic C=C stretching vibrations from the benzyl ring typically appear as multiple bands in the 1600–1470 cm⁻¹ region. growingscience.comjmchemsci.com Furthermore, vibrations involving the C-S bond within the thiadiazole ring are expected in the fingerprint region, often around 854-812 cm⁻¹. growingscience.com

Table 1: Characteristic Infrared (IR) Spectroscopy Data
Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Stretch3400 - 3100Primary Amines (-NH₂)
Aromatic C-H Stretch3100 - 3000Aromatic Ring
Aliphatic C-H Stretch2950 - 2850Methylene (-CH₂)
C=N Stretch1636 - 15901,3,4-Thiadiazole Ring
Aromatic C=C Stretch1600 - 1470Aromatic Ring
C-S Stretch854 - 8121,3,4-Thiadiazole Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their chemical environments. For this compound, the signals can be assigned as follows:

Aromatic Protons: The protons on the p-disubstituted benzene ring are expected to appear as a pair of doublets (an AA'BB' system) in the range of δ 6.7–7.5 ppm. growingscience.com The protons ortho to the amino group will be upfield compared to the protons ortho to the methylene group due to the electron-donating nature of the amine.

Amine Protons: The protons of the two -NH₂ groups are expected to produce broad singlet signals. The amine protons on the thiadiazole ring typically appear further downfield, in the range of δ 7.6-8.0 ppm, while the protons of the aminobenzyl group would likely appear in the δ 1-5 ppm range. growingscience.comucl.ac.uk These signals are characteristically broad and their chemical shift can be dependent on solvent and concentration.

Methylene Protons: The two protons of the methylene (-CH₂) bridge connecting the aromatic and thiadiazole rings would likely appear as a singlet in the range of δ 3.8-4.5 ppm. jmchemsci.com

Table 2: Expected ¹H NMR Spectroscopy Data
Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic H (ortho to -CH₂)~7.0 - 7.5Doublet (d)
Aromatic H (ortho to -NH₂)~6.7 - 7.0Doublet (d)
Thiadiazole -NH₂~7.6 - 8.0Broad Singlet (br s)
Benzyl -NH₂~1.0 - 5.0Broad Singlet (br s)
Methylene (-CH₂)~3.8 - 4.5Singlet (s)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Thiadiazole Carbons: The two carbon atoms of the 1,3,4-thiadiazole ring are expected to resonate at low field due to the influence of the adjacent electronegative nitrogen and sulfur atoms. C2 (bonded to the amino group) is anticipated around δ 163-169 ppm, while C5 (bonded to the benzyl group) is expected in the range of δ 148-162 ppm. researchgate.netdergipark.org.trrsc.org

Aromatic Carbons: The carbons of the benzene ring will appear in the typical aromatic region of δ 110-150 ppm. The carbon atom attached to the amino group (C-N) is expected to be the most downfield in the aromatic region due to deshielding effects.

Methylene Carbon: The benzylic methylene carbon (-CH₂) is expected to have a chemical shift in the range of δ 30-50 ppm. pdx.edu

Table 3: Expected ¹³C NMR Spectroscopy Data
Carbon TypeExpected Chemical Shift (δ, ppm)
Thiadiazole C2~163 - 169
Thiadiazole C5~148 - 162
Aromatic C-N~140 - 150
Aromatic C-C~125 - 135
Aromatic C-H~112 - 130
Methylene (-CH₂)~30 - 50

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. For this compound (C₉H₁₀N₄S), the calculated molecular weight is approximately 206.27 g/mol . In techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 207 would be expected.

The fragmentation pattern under electron impact (EI) ionization would likely involve characteristic cleavages. A primary fragmentation pathway is the benzylic cleavage, which would lead to the formation of a stable aminobenzyl cation (m/z 106) or a related tropylium-type ion. doi.orgresearchgate.net Another significant fragmentation would be the cleavage of the bond between the methylene group and the thiadiazole ring. Fragmentation of the thiadiazole ring itself can also occur, leading to smaller characteristic fragments. nih.govnih.gov

Table 4: Expected Mass Spectrometry Data
m/z ValueProposed Fragment
207[M+H]⁺ (Molecular Ion + H)
206[M]⁺ (Molecular Ion)
106[C₇H₈N]⁺ (aminobenzyl cation)

Elemental Analysis for Compositional Verification and Purity Assessment

Elemental analysis determines the mass percentage of each element in a compound. This technique is crucial for verifying the empirical and molecular formula and assessing the purity of a synthesized compound. ucalgary.ca The theoretical elemental composition of this compound, with the molecular formula C₉H₁₀N₄S, is calculated and presented in the table below. Experimental values for a pure sample should closely match these theoretical percentages, typically within a ±0.4% margin. quora.com

Table 5: Elemental Analysis Data for C₉H₁₀N₄S
ElementMass Percentage (%)
Carbon (C)52.41
Hydrogen (H)4.89
Nitrogen (N)27.16
Sulfur (S)15.55

Investigation of Biological Activities of 5 4 Aminobenzyl 1,3,4 Thiadiazol 2 Amine Derivatives

Antimicrobial Efficacy Studies

The 1,3,4-thiadiazole (B1197879) nucleus is a cornerstone in the development of novel antimicrobial agents. Derivatives of 5-(4-aminobenzyl)-1,3,4-thiadiazol-2-amine have been systematically evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Derivatives of 1,3,4-thiadiazol-2-amine have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that specific substitutions on the phenyl ring at the 5-position of the thiadiazole core can greatly influence efficacy. For instance, fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine have shown good inhibitory effects against Staphylococcus aureus and Bacillus subtilis (Gram-positive), with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 μg/mL. nih.gov Hydroxyl-substituted derivatives also exhibited moderate to good inhibitory activity against Pseudomonas aeruginosa (Gram-negative), S. aureus, and Escherichia coli (Gram-negative). nih.gov

The structural differences in the cell walls of Gram-positive and Gram-negative bacteria may account for the differential activity observed in some derivatives. nih.gov The peptidoglycan layer in Gram-positive bacteria is a primary target for many antibacterial agents. nih.gov In contrast, some series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives showed potent activity primarily against Gram-positive bacteria, with one compound exhibiting high activity against Staphylococcus aureus and Staphylococcus epidermidis (MIC = 0.06 µg/mL). researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives
Compound Derivative ClassBacterial StrainGram StainActivity (MIC in µg/mL)Reference
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amineS. aureusPositive20-28 nih.gov
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amineB. subtilisPositive20-28 nih.gov
5-(hydroxylphenyl)-1,3,4-thiadiazol-2-amineP. aeruginosaNegativeModerate to Good nih.gov
5-(hydroxylphenyl)-1,3,4-thiadiazol-2-amineE. coliNegativeModerate to Good nih.gov
N-[5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl] ciprofloxacin (B1669076) derivativeS. aureusPositive0.06 researchgate.net
N-[5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl] ciprofloxacin derivativeS. epidermidisPositive0.06 researchgate.net

The antifungal potential of 1,3,4-thiadiazole derivatives has been well-documented. Various synthesized compounds have been tested against pathogenic fungal strains such as Aspergillus niger and Candida albicans. rasayanjournal.co.in Certain 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine derivatives demonstrated significant antifungal activity when compared to the standard drug Fluconazole. rasayanjournal.co.in

One of the most active compounds identified in a study was 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, which proved to be a potent agent against various Candida species, with MIC values ranging from 8 to 96 μg/ml. nih.gov The mechanism of its antifungal action involves the disruption of cell wall biogenesis, leading to an inability of the fungal cells to maintain their shape, resulting in the formation of giant cells and leakage of protoplastic material. nih.gov This specific derivative was noted for its high antifungal efficacy combined with low cytotoxicity to human cells. nih.gov

Table 2: In Vitro Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives
Compound Derivative ClassFungal StrainActivity (MIC in µg/mL)Reference
5-(4-substituted phenyl)-1,3,4-thiadiazole-2-aminesAspergillus nigerSignificant rasayanjournal.co.in
5-(4-substituted phenyl)-1,3,4-thiadiazole-2-aminesCandida albicansSignificant rasayanjournal.co.in
4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diolCandida species8-96 nih.gov

Derivatives of the 1,3,4-thiadiazole scaffold have been identified as promising candidates for the development of new antituberculosis agents. cbijournal.com Several series of these compounds have been evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. cbijournal.commdpi.com

For example, certain 2-amino-5-R-1,3,4-thiadiazole derivatives have shown significant inhibitory activity. cbijournal.com The compound 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated 69% inhibition against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. cbijournal.com Another class, sulfonyl-fluoroquinolones incorporating a 5-amino-1,3,4-thiadiazole-2-sulfonyl moiety, also showed moderate activity against the H37Rv strain, with some derivatives having an MIC of 10 μg/mL. nih.gov

Table 3: In Vitro Antitubercular Activity of Selected 1,3,4-Thiadiazole Derivatives
Compound Derivative ClassTargetActivityReference
2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazoleM. tuberculosis H37Rv69% inhibition at 6.25 µg/mL cbijournal.com
2-phenylamino-5-phenyl-1,3,4-thiadiazoleM. tuberculosis H37Rv65% inhibition at 6.25 µg/mL cbijournal.com
7-[4-(5-amino-1,3,4-thiadiazol-2-sulfonyl)piperazin-1-yl]fluoroquinoloneM. tuberculosis H37RvMIC = 10 µg/mL nih.gov
Nitro-substituted 2-Alkyl/Aryl-5-benzylsulfanyl-1,3,4-thiadiazolesM. tuberculosis H37RvMIC = 0.06 µM mdpi.com

Anticancer Potential and Cytotoxicity Assessments (In Vitro Cell Line-Based Studies)

The 1,3,4-thiadiazole ring is recognized as a valuable scaffold in the design of anticancer agents, largely due to its role as a bioisostere of pyrimidine (B1678525), allowing it to potentially interfere with DNA replication. mdpi.com Its mesoionic character also facilitates crossing cellular membranes to reach biological targets. mdpi.com

A multitude of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. These include breast cancer (MCF-7, MDA-MB-231), liver cancer (HepG2), lung cancer (A549), and colon cancer (HT-29). mdpi.comnih.gov

For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazoles featuring substituted piperazines showed potent cytotoxicity against MCF-7 and HepG2 cells, with IC50 values ranging from 2.32 to 8.35 μM. nih.gov Another study reported that disulfide derivatives containing a 2-amino-1,3,4-thiadiazole (B1665364) moiety showed significant inhibition against breast (MCF-7) and lung (A549) cancer cells, with IC50 values of 1.78 μmol/L and 4.04 μmol/L, respectively. mdpi.com The nature of the substituent on the C-5 phenyl ring has been shown to be important for cytotoxic activity. mdpi.com Specifically, N-benzyl-5-(4-fluorophenyl)- and N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines demonstrated higher inhibitory activities against breast cancer (MDA-MB-231) than the reference drug cisplatin. mdpi.com

Table 4: In Vitro Antiproliferative Activity of Selected 1,3,4-Thiadiazole Derivatives
Compound Derivative ClassCancer Cell LineActivity (IC50)Reference
5-(4-chlorophenyl)-1,3,4-thiadiazoles with piperazine (B1678402)MCF-7 (Breast)2.32 - 8.35 µM nih.gov
5-(4-chlorophenyl)-1,3,4-thiadiazoles with piperazineHepG2 (Liver)2.32 - 8.35 µM nih.gov
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast)1.78 µmol/L mdpi.com
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA549 (Lung)4.04 µmol/L mdpi.com
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amineMDA-MB-231 (Breast)Higher than Cisplatin mdpi.com
Cinnamic acid with a 1,3,4-thiadiazole ringMCF-7 (Breast)0.28 µg/mL mdpi.com
Cinnamic acid with a 1,3,4-thiadiazole ringA549 (Lung)0.52 µg/mL mdpi.com

Investigations into the mechanisms underlying the anticancer activity of 1,3,4-thiadiazole derivatives suggest the induction of programmed cell death, or apoptosis, is a primary pathway. Studies on the most active derivatives revealed that these compounds can cause a significant increase in the sub-G1 cell cycle phase in acute promyelocytic leukemia (HL-60) cells, which is indicative of apoptosis. mdpi.com This induction of cell death was likely dependent on the activation of key executioner enzymes, caspase-3 and caspase-8. mdpi.com

Further mechanistic studies using immunofluorescence analysis have supported the apoptotic pathway. In one case, a potent bromophenyl substituted derivative was found to increase the content of cytochrome C in the cytoplasm of cancer cells. nih.gov The release of cytochrome C from the mitochondria into the cytoplasm is a critical step in the intrinsic apoptotic cascade, ultimately leading to cell death. nih.gov

Antiviral Activity Screening

Derivatives of the 1,3,4-thiadiazole scaffold have been investigated for their potential antiviral properties. One area of research has focused on their efficacy against plant viruses, such as the Tobacco Mosaic Virus (TMV).

In a study investigating novel sulfonamide derivatives containing the 1,3,4-thiadiazole ring, several compounds demonstrated a notable degree of antiviral activity against TMV. nih.govmdpi.com Starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and evaluated. nih.gov The results indicated that some of these compounds possessed significant TMV inhibition capabilities. mdpi.com Specifically, two derivatives, designated as compounds 7b and 7i , showed TMV inhibition rates of approximately 50%, which is comparable to the activity of the commercial antifungal agent ningnanmycin (B12329754) under the same conditions. nih.govmdpi.com These findings highlight the potential of the 5-substituted-1,3,4-thiadiazole-2-sulfonamide framework as a basis for developing new antiviral agents. mdpi.com

CompoundTarget VirusInhibition Rate (%)Reference Compound
Compound 7bTobacco Mosaic Virus (TMV)~50Ningnanmycin
Compound 7iTobacco Mosaic Virus (TMV)~50Ningnanmycin

Enzyme Inhibition Profiles

The 1,3,4-thiadiazole nucleus is a key structural component in a variety of enzyme inhibitors. Derivatives of this compound have been synthesized and evaluated against several important enzyme targets.

Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole ring is a foundational scaffold for many potent carbonic anhydrase inhibitors (CAIs). researchgate.net Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in various physiological processes. mdpi.com Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419), a structure closely related to the subject compound, have shown significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms. rsc.orgsemanticscholar.org

Studies have demonstrated that these sulfonamide derivatives can be highly potent, with inhibition constants (Kᵢ) often in the nanomolar range. For instance, a series of positively charged thiadiazole sulfonamides demonstrated Kᵢ values ranging from 3–12 nM against hCA I, 0.20–5.96 nM against hCA II, and 3–45 nM against the tumor-associated isoform hCA IX. researchgate.netmdpi.com In another study, novel amide derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide were synthesized and found to be more potent inhibitors of hCA-II than the parent compound. als-journal.com Similarly, acridine (B1665455) sulfonamide/carboxamide compounds incorporating the 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety were evaluated against hCA I, II, IV, and VII, with one compound showing a potent Kᵢ of 7.9 nM against hCA II. researchgate.net

Compound SerieshCA IsoformInhibition Constant (Kᵢ) Range
Positively Charged Thiadiazole SulfonamideshCA I3–12 nM
hCA II0.20–5.96 nM
hCA IX3–45 nM
Acridine Sulfonamide/Carboxamide Hybrid (Compound 7e)hCA II7.9 nM

Cyclooxygenase Inhibition

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Research into dual inhibitors of both COX-2 and 15-lipoxygenase (15-LOX) has explored the potential of 1,3,4-thiadiazole derivatives. A study focused on a series of thiadiazole-thiazolidinone hybrids, designed by merging pharmacophores known for anti-inflammatory activity. nih.gov

The synthesis began with 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine, a related scaffold. The resulting hybrid compounds were evaluated for their in vitro inhibition of COX-1 and COX-2. Several compounds exhibited promising potency and selectivity for COX-2. The most promising compound, designated 6l , inhibited the COX-2 enzyme with a half-maximal inhibitory concentration (IC₅₀) of 70 nM and a selectivity index (SI) of 220, while also inhibiting 15-LOX with an IC₅₀ of 11 µM. nih.gov This potency and selectivity are comparable to the standard drug celecoxib (B62257) (COX-2 IC₅₀ = 49 nM, SI = 308). nih.gov This line of research suggests that the 1,3,4-thiadiazole core can be effectively incorporated into structures designed to dually inhibit key enzymes in the inflammatory cascade. nih.gov

CompoundTarget EnzymeIC₅₀Selectivity Index (SI)
Compound 6lCOX-270 nM220
Celecoxib (Reference)COX-249 nM308
Compound 6l15-LOX11 µMN/A
Zileuton (Reference)15-LOX15 µMN/A

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential enzymes for DNA replication and are validated targets for antibacterial agents. mdpi.com The 1,3,4-thiadiazole scaffold has been incorporated into novel compounds designed to inhibit these enzymes.

In a study focused on developing new antimicrobial agents, a series of thiourea (B124793) derivatives featuring various heterocyclic moieties, including 1,3,4-thiadiazole, were synthesized. mdpi.comresearchgate.net One specific thiosemicarbazide (B42300) derivative, compound 8 , which incorporates a thiadiazole ring, was evaluated for its inhibitory activity against Escherichia coli DNA gyrase B and topoisomerase IV. The compound displayed excellent inhibitory activity against E. coli DNA gyrase B with an IC₅₀ value of 0.33 ± 1.25 µM and moderate activity against E. coli Topoisomerase IV with an IC₅₀ of 19.72 ± 1.00 µM. mdpi.comresearchgate.net These values were comparable to the reference inhibitor novobiocin (B609625) (IC₅₀ values of 0.28 ± 1.45 µM and 10.65 ± 1.02 µM, respectively). Molecular docking studies suggested that the compound could fit into the active pockets of both enzymes, indicating that it may act as a dual inhibitor. mdpi.comresearchgate.net

CompoundTarget EnzymeIC₅₀ (µM)
Compound 8 (Thiadiazole derivative)E. coli DNA Gyrase B0.33 ± 1.25
E. coli Topoisomerase IV19.72 ± 1.00
Novobiocin (Reference)E. coli DNA Gyrase B0.28 ± 1.45
E. coli Topoisomerase IV10.65 ± 1.02

RecQ Helicase Inhibition (e.g., Bloom Helicase)

The RecQ family of DNA helicases, which includes Bloom helicase (BLM), is crucial for maintaining genome stability. mdpi.comnih.gov Inhibitors of BLM are considered potential enhancers for the anticancer activity of DNA damaging agents. Medicinal chemistry efforts have identified derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) as potent inhibitors of Bloom helicase. mdpi.comnih.gov

Following a high-throughput screening campaign, structure-activity relationship (SAR) studies were conducted to optimize a hit molecule. nih.gov These efforts led to the identification of potent BLM inhibitors, such as ML216 and related analogs. nih.gov The studies revealed that the 1,3,4-thiadiazole core was a critical structural feature that was intolerant to modification. mdpi.com A structurally related analog, designated as compound 33 , was found to inhibit BLM helicase activity and the binding of single-stranded DNA. nih.gov This activity was consistent with its non-ATP competitive inhibition of the DNA-dependent ATPase activity of BLM. nih.gov

Antioxidant Activity Evaluations

Derivatives of 1,3,4-thiadiazole have been widely evaluated for their antioxidant properties. These studies often employ in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method to quantify antioxidant capacity.

One study investigated a series of 1,3,4-thiadiazole-linked 4-thiazolidinone (B1220212) derivatives. The synthesized compounds were tested for their antioxidant activity using the DPPH method, with ascorbic acid as the standard. The results showed that several of the new derivatives exhibited promising radical scavenging activity. Specifically, compounds designated TZD 5 and TZD 3 were the most potent, with IC₅₀ values of 27.50 µM and 28.00 µM, respectively, which were comparable to or better than the reference compound, ascorbic acid (IC₅₀ = 29.2 µM).

Another study evaluated a different set of thiazolidinone derivatives, including 1,3,4-thiadiazole-based compounds, using DPPH and thiobarbituric acid reactive substances (TBARS) tests. In the DPPH assay, compound 4 in the series showed the highest activity among the tested derivatives with 33.98% scavenging capacity. In the TBARS test, which measures inhibition of lipid peroxidation, several compounds showed significant activity, with compound 5 demonstrating 66.71% inhibition and compound 1 showing 62.11% inhibition, comparable to Vitamin C (62.32%). These findings underscore the potential of the 1,3,4-thiadiazole scaffold in the design of new antioxidant agents.

CompoundAssayActivity (IC₅₀ or % Inhibition)Reference CompoundReference Activity
TZD 5DPPH27.50 µMAscorbic Acid29.2 µM
TZD 3DPPH28.00 µMAscorbic Acid29.2 µM
Compound 4DPPH33.98%Vitamin C94.35%
Compound 5TBARS66.71%Vitamin C62.32%
Compound 1TBARS62.11%Vitamin C62.32%

Other Pharmacological Modalities of Thiadiazole Derivatives

The 1,3,4-thiadiazole nucleus is a versatile scaffold that has been extensively explored for its wide range of pharmacological activities. Derivatives of this heterocyclic system have demonstrated significant potential in various therapeutic areas, including as antiprotozoal, analgesic, anti-inflammatory, anticonvulsant, and antidepressant agents. This section delves into the research findings concerning these pharmacological modalities of thiadiazole derivatives, with a focus on compounds structurally related to this compound.

Thiadiazole derivatives have emerged as a promising class of compounds in the search for new antiprotozoal agents. Nitro-containing 1,3,4-thiadiazole derivatives, in particular, have shown significant activity against various protozoan parasites. mdpi.comnih.gov Research has demonstrated that these compounds can exhibit potent in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. nih.gov

A study on 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives revealed that several compounds displayed submicromolar IC50 values against the bloodstream form of T. b. rhodesiense. mdpi.com For instance, certain nitroimidazole-based 1,3,4-thiadiazoles were identified as some of the most potent nitro-containing agents reported against this parasite in vitro. nih.gov The structure-activity relationship in some cases indicated that compounds without substitution on the nitrogen of a piperazine ring were the most potent in their respective series. mdpi.com Furthermore, selected compounds from this class also showed noteworthy in vitro activity against Trypanosoma cruzi and Leishmania donovani. nih.gov

Compound TypeParasiteActivityReference
2-(Nitroaryl)-5-substituted-1,3,4-thiadiazolesTrypanosoma brucei rhodesienseSubmicromolar IC50 values mdpi.comnih.gov
Nitroimidazole-based 1,3,4-thiadiazolesTrypanosoma brucei rhodesienseHigh in vitro potency nih.gov
Nitroimidazole-based 1,3,4-thiadiazolesTrypanosoma cruziNoteworthy in vitro activity nih.gov
Nitroimidazole-based 1,3,4-thiadiazolesLeishmania donovaniNoteworthy in vitro activity nih.gov

The 1,3,4-thiadiazole scaffold has been utilized to develop novel analgesic and anti-inflammatory agents. nih.govnih.gov Researchers have synthesized series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides and evaluated their in vivo analgesic and anti-inflammatory properties. Many of these new compounds demonstrated good analgesic action in the acetic acid writhing test. nih.gov

In the realm of anti-inflammatory activity, certain 2,6-diaryl-imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives have been synthesized and evaluated. nih.gov Some of these compounds showed better anti-inflammatory activity than the standard drug, diclofenac (B195802), in the carrageenan-induced rat paw edema model. Notably, some derivatives also exhibited comparable antinociceptive activity to diclofenac without showing ulcerogenic activity. nih.gov Molecular docking studies have suggested that the anti-inflammatory effect of some of these thiadiazole derivatives may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes, with some compounds showing a higher inhibition of COX-2 compared to diclofenac. nih.gov

Compound SeriesPharmacological ActivityModelKey FindingsReference
N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amidesAnalgesicAcetic acid writhing testGood antalgic action nih.gov
N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amidesAnti-inflammatoryCarrageenan rat paw edema testFair anti-inflammatory activity nih.gov
2,6-Diaryl-imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivativesAnti-inflammatoryCarrageenan-induced rat paw edemaSome compounds more active than diclofenac nih.gov
2,6-Diaryl-imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivativesAnalgesic (Antinociceptive)In vivo modelsActivity comparable to diclofenac nih.gov

Derivatives of 1,3,4-thiadiazole have been a significant area of research for the development of new anticonvulsant drugs. nih.govnih.govfrontiersin.orgresearchgate.netarjonline.org Various substituted 1,3,4-thiadiazoles have been synthesized and evaluated for their ability to protect against seizures in different animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govfrontiersin.org

One notable derivative, 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole, was found to have potent anticonvulsant properties in both rats and mice, comparing favorably with standard anticonvulsant drugs like phenytoin, phenobarbital, and carbamazepine. nih.govarjonline.org Structure-activity relationship studies have indicated that the nature and position of substituents on the thiadiazole ring play a crucial role in the anticonvulsant activity. For instance, while alkylation of the side-chain nitrogen atom in the aforementioned compound maintained potency, aryl substitution or chain lengthening led to a decrease in activity. nih.gov Other studies have shown that derivatives such as 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazoles and certain 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives also exhibit significant anticonvulsant effects. nih.govresearchgate.net

Compound/Derivative SeriesAnimal ModelKey FindingsReference
2-(Aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazoleRats and Mice (MES)Potent anticonvulsant activity, comparable to standard drugs. nih.govarjonline.org
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amineMice (MES and PTZ)Most active compound in the series with ED50 of 20.11 and 35.33 mg/kg, respectively. nih.gov
2-((5-Amino-1,3,4-thiadiazol-2-yl)methyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-oneMice (MES and scPTZ)Showed 85.44% inhibition in both tests. frontiersin.org
2-((5-Amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivativesMice (MES and PTZ)Compounds 5d (82.75%) and 5e (85.44%) showed promising activity. researchgate.net

The 1,3,4-thiadiazole nucleus has also been investigated for its potential in developing agents with antidepressant and central nervous system (CNS) depressant activities. A number of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been synthesized and tested for their antidepressant activity, with some compounds showing a significant reduction in immobility time in forced swim tests, comparable to the standard drug imipramine (B1671792). researchgate.netnih.govresearchgate.net For example, 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole and 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole decreased immobility time by 77.99% and 76.26%, respectively, compared to 82% for imipramine. nih.govresearchgate.net

Furthermore, a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their CNS activity. nih.gov Some of these compounds were found to possess marked antidepressant and anxiolytic properties, with potency comparable to imipramine and diazepam. One of the most potent compounds exhibited a mixed antidepressant-anxiolytic activity with a wide therapeutic window, showing sedative side effects only at doses much higher than the therapeutic dose. nih.gov

While specific studies focusing solely on the CNS depressant activity of this compound derivatives are limited, the observed anxiolytic and sedative side effects of some thiadiazole derivatives at higher doses suggest a potential for CNS depressant action. However, more targeted research is required to fully elucidate this pharmacological modality.

Compound SeriesPharmacological ActivityModelKey FindingsReference
Imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiolAntidepressantForced swim test (mice)Significant decrease in immobility time, comparable to imipramine. researchgate.netnih.govresearchgate.net
2-Amino-5-sulfanyl-1,3,4-thiadiazole derivativesAntidepressant, AnxiolyticIn vivo behavioral testsMarked antidepressant and anxiolytic properties, comparable to reference drugs. nih.gov

Structure Activity Relationship Sar Analysis of 5 4 Aminobenzyl 1,3,4 Thiadiazol 2 Amine and Its Analogues

Influence of Substitutions on the 1,3,4-Thiadiazole (B1197879) Ring System on Biological Activity

The 1,3,4-thiadiazole ring is a critical pharmacophore, and its substitution pattern plays a pivotal role in modulating the biological activity of the entire molecule. The high aromaticity of this five-membered ring system contributes to its in vivo stability and generally low toxicity. nih.gov The 2-amino group on the 1,3,4-thiadiazole ring is a key feature, and its presence is often crucial for the compound's interaction with biological targets. Modifications at this position can significantly impact activity.

The nature of the substituent at the 5-position of the thiadiazole ring profoundly influences the pharmacological profile. Generally, the introduction of an aromatic ring at this position enhances anticancer effects. nih.gov The electronic properties of substituents on this aryl ring are critical. For instance, in a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, compounds with electron-withdrawing groups such as chloro and fluoro at the para position of the phenyl ring exhibited significant antibacterial activity. rasayanjournal.co.in This suggests that modulating the electron density of the aryl ring directly impacts the molecule's ability to interact with its biological target.

In the context of anticancer activity, substitutions on the phenyl ring directly attached to the 5-position of the thiadiazole have been shown to be critical. For example, in a series of N-benzyl-5-phenyl-1,3,4-thiadiazole-2-amines, derivatives with electron-withdrawing substituents like 4-fluoro and 4-nitro on the 5-phenyl ring demonstrated higher inhibitory activities against breast cancer cells than the standard drug cisplatin. nih.gov This highlights the importance of electron-withdrawing features on the aryl moiety at the 5-position for enhancing cytotoxicity.

The following table summarizes the effect of substitutions on a phenyl ring at the 5-position of the 2-amino-1,3,4-thiadiazole (B1665364) core on anticancer activity against the MDA-MB-231 breast cancer cell line.

CompoundR (Substitution on 5-phenyl ring)IC50 (µM)
N-benzyl-5-phenyl-1,3,4-thiadiazole-2-amineH>100
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine4-F8.5
N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine4-NO29.2
Cisplatin (Reference)-12.5
Data sourced from Chandra et al. (2019) nih.gov

Role of the 4-Aminobenzyl Moiety in Pharmacological Potency, Selectivity, and Efficacy

The 4-aminobenzyl moiety at the 5-position of the 1,3,4-thiadiazole ring introduces several key features that can significantly influence the pharmacological properties of the molecule. This includes the introduction of a flexible benzyl (B1604629) linker and a basic amino group, which can participate in hydrogen bonding and salt bridge formation with biological targets.

While direct SAR studies on the 4-aminobenzyl group itself are limited, the importance of the benzyl group can be inferred from related studies. For instance, the presence of a benzylthio linker at the 5-position has been explored. In a series of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl) acetamide (B32628) derivatives, the nature of the substituent on the benzyl ring was found to be critical for cytotoxic activity. ijpsonline.com Compounds with electron-withdrawing groups like chloro and nitro on the benzyl ring generally exhibited higher potency against various cancer cell lines. sid.ir This indicates that the electronic environment of the benzyl ring plays a crucial role in the molecule's anticancer activity.

The amino group on the benzyl ring is another critical determinant of biological activity. Its basicity and potential for hydrogen bonding can lead to specific interactions with target enzymes or receptors. The position of the amino group on the phenyl ring is also likely to be important for optimal binding. The para-position, as in the parent compound, often allows for directional interactions within a binding pocket.

The following table illustrates the impact of substituents on the benzyl ring of benzylthio-thiadiazole derivatives on their cytotoxicity against the PC3 prostate cancer cell line.

CompoundR (Substitution on benzyl ring)IC50 (µM)
N-(5-(benzylthio)-1,3,4-thiadiazole-2-yl)-2-(4-fluorophenyl)acetamideH>50
N-(5-(2-chlorobenzylthio)-1,3,4-thiadiazole-2-yl)-2-(4-fluorophenyl)acetamide2-Cl10.6
N-(5-(4-nitrobenzylthio)-1,3,4-thiadiazole-2-yl)-2-(4-fluorophenyl)acetamide4-NO215.2
Imatinib (Reference)-25.8
Data sourced from Fereidooni et al. (2019) sid.ir

Impact of Linker Groups and Aromatic Substituents on the Overall Biological Profile

In many active 1,3,4-thiadiazole derivatives, an acetamide linker has been successfully employed to connect different pharmacophores to the thiadiazole ring. For example, in a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, the introduction of a piperazine (B1678402) or piperidine (B6355638) ring through an acetamide linker at the 2-amino position enhanced antitumor activity. nih.gov This suggests that the acetamide linker provides the appropriate spacing and orientation for the terminal heterocyclic ring to interact with its target.

The type of atom in the linker also plays a significant role. The replacement of a methylene (B1212753) (-CH2-) linker with a thioether (-S-) linker can alter the molecule's lipophilicity and geometry. Studies on benzylthio derivatives have shown that this linker is compatible with significant cytotoxic activity, particularly when the benzyl ring is appropriately substituted. sid.irbrieflands.com

Furthermore, the nature of the aromatic or heterocyclic substituent attached via the linker is crucial. In the aforementioned series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives with an acetamide linker, the substitution on the terminal piperazine ring had a profound effect on anticancer potency. A lipophilic o-ethoxyphenyl or benzyl moiety on the piperazine ring resulted in enhanced activity. nih.gov This highlights the importance of the terminal lipophilic group in achieving potent anticancer effects.

The following table shows the effect of different linker groups and terminal substituents on the cytotoxic activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives against the MCF-7 breast cancer cell line.

CompoundLinker at 2-amino positionTerminal GroupIC50 (µg/mL)
3 -CO-CH2-Pyridinium7.56
4a -CO-CH2-4-Methylpiperazine51.56
4e -CO-CH2-4-(2-Ethoxyphenyl)piperazine5.36
4i -CO-CH2-4-Benzylpiperidine2.32
5-FU (Reference) --6.80
Data sourced from El-Sayed et al. (2022) nih.gov

Derivation of Rational Design Principles Based on SAR Elucidation for Future Analog Development

Based on the detailed structure-activity relationship analysis of 5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine and its analogues, several key principles can be derived for the rational design of future derivatives with enhanced biological profiles:

Optimization of the 5-Position Substituent: The nature of the substituent at the 5-position of the 1,3,4-thiadiazole ring is a primary determinant of activity. For anticancer agents, incorporating an aromatic ring, particularly a phenyl or benzyl group, is beneficial. Further optimization should focus on introducing electron-withdrawing groups (e.g., halogens, nitro groups) onto this aromatic ring to enhance cytotoxicity. The position of these substituents is also critical, with para-substitution often being favorable.

Exploitation of the 2-Amino Group: The 2-amino group serves as a crucial handle for introducing diverse functionalities. Elongating this position with appropriate linkers and terminal groups can significantly improve potency. An acetamide linker has proven effective in providing the necessary spacing and chemical properties for potent anticancer activity.

Importance of the Benzyl Moiety: The methylene bridge of the benzyl group provides flexibility, which can be advantageous for optimal binding to a biological target. The aromatic ring of the benzyl moiety offers a platform for further substitutions to fine-tune electronic and steric properties.

Role of the Terminal Amino Group: The 4-amino group on the benzyl ring is a key feature that can be exploited for specific interactions. Maintaining this group or replacing it with other hydrogen bond donors/acceptors could be a viable strategy. The basicity of this group can also be modulated to optimize pharmacokinetic properties.

Bioisosteric Replacements: The 1,3,4-thiadiazole ring itself is a bioisostere of other heterocyclic systems. Exploring bioisosteric replacements for the thiadiazole ring or other parts of the molecule could lead to novel compounds with improved properties.

Computational and Theoretical Chemistry Investigations of 5 4 Aminobenzyl 1,3,4 Thiadiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electronic structure and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-(4-aminobenzyl)-1,3,4-thiadiazol-2-amine, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), can be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. sapub.orgnih.gov The planar nature of the 1,3,4-thiadiazole (B1197879) ring is a key feature that can be confirmed through these calculations, with dihedral angles close to 0°. nih.gov

The electronic properties derived from DFT, such as dipole moment and polarizability, offer insights into the molecule's interaction with its environment. The distribution of electron density and the nature of intramolecular bonding interactions can be further analyzed using Natural Bond Orbital (NBO) analysis, which helps in understanding intramolecular charge transfer events that may be crucial for the molecule's biological activity. sapub.org

A representative table of calculated geometric parameters for a similar 2-amino-1,3,4-thiadiazole (B1665364) derivative is provided below to illustrate the type of data obtained from DFT calculations.

ParameterBond Length (Å) / Bond Angle (°)
N1-N21.358
C5-N61.363
N6-H71.011
N6-H81.007
C4–S3–C5–N6~176.5°
N1–N2–C5–N6~176.5°

Note: This data is for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) and serves as an illustrative example. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. acu.edu.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant parameter for assessing molecular stability and reactivity. sapub.orgacu.edu.in A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized over the electron-rich regions, such as the amino groups and the thiadiazole ring, while the LUMO would likely be distributed over the aromatic phenyl ring. sapub.org This distribution facilitates intramolecular charge transfer (ICT), a process often linked to the biological activities of such compounds. sapub.org

The following table presents typical HOMO-LUMO energy values for a related 2-amino-1,3,4-thiadiazole compound.

ParameterEnergy (eV)
EHOMO-6.8
ELUMO-1.5
Energy Gap (ΔE)5.3

Note: These are representative values and the actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential) and blue represents areas of low electron density (positive potential).

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the thiadiazole ring and the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as potential hydrogen bond donors. researchgate.net The electrostatic potential on the sulfur atom can be influenced by substituents, potentially acting as either a halogen bond acceptor or a chalcogen bond donor. semanticscholar.org

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies could be performed against various biological targets to explore its potential therapeutic applications. For instance, derivatives of 1,3,4-thiadiazole have been docked against enzymes like acetylcholinesterase, dihydrofolate reductase (DHFR), and SHP2 phosphatase. mdpi.comnih.govresearchgate.net The docking results would reveal the binding affinity, typically expressed as a docking score or binding energy, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the receptor. mdpi.comnih.gov These interactions are crucial for the stability of the ligand-receptor complex and the biological activity of the compound.

A hypothetical data table illustrating the kind of output from a molecular docking study is shown below.

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Dihydrofolate Reductase (DHFR)-9.0Asp 21, Ser 59, Tyr 22Hydrogen Bond
SHP2 Phosphatase-8.5Thr108, Arg111, Phe113Hydrogen Bond
Acetylcholinesterase-7.8His440Hydrogen Bond

Note: This table is for illustrative purposes and the data is based on studies of similar 1,3,4-thiadiazole derivatives. mdpi.comnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For a series of derivatives of this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be conducted. physchemres.org These models generate contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For example, the models might indicate that adding bulky substituents in a certain region or introducing hydrogen bond donors or acceptors at specific positions could enhance the desired activity. physchemres.org

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Binding Behavior

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. nih.gov This technique is particularly useful for studying the conformational flexibility of a ligand and the stability of its complex with a receptor.

For this compound, MD simulations could be employed to explore its conformational landscape and to assess the stability of its binding mode within a receptor's active site, as predicted by molecular docking. nih.govbohrium.com The simulations can reveal how the ligand and protein adapt to each other upon binding and can provide insights into the key interactions that are maintained over time. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated from the simulation trajectory to evaluate the stability of the complex and the flexibility of different parts of the system. scielo.br

In Silico Assessment of Key Pharmacokinetic Descriptors for Drug-like Profile Estimation

The drug-likeness of a molecule is often initially assessed using established guidelines, most notably Lipinski's Rule of Five. nih.govbldpharm.com This rule outlines a set of physicochemical parameters that are common among orally active drugs. nih.gov The parameters for this compound have been calculated and are presented in the context of this and other relevant pharmacokinetic predictors.

Physicochemical Properties

The fundamental physicochemical properties of this compound, such as its molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors, are critical determinants of its pharmacokinetic behavior. The molecular formula for this compound is C9H10N4S. Based on this, the calculated molecular weight is approximately 206.27 g/mol .

The lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key factor in a molecule's ability to cross biological membranes. For the related compound, 5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine, the calculated log P value is 1.8. nih.gov Given the structural similarity, the log P for this compound is expected to be in a similar range.

Hydrogen bonding capacity is another crucial factor influencing a drug's absorption and distribution. nih.gov The number of hydrogen bond donors and acceptors for this compound can be determined from its structure. The molecule contains two amine groups (-NH2), which contribute to the hydrogen bond donor count. The nitrogen atoms within the thiadiazole ring and the amine groups act as hydrogen bond acceptors.

The table below summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular FormulaC9H10N4S
Molecular Weight206.27 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds2

Drug-Likeness and Pharmacokinetic Profile

An evaluation of the drug-likeness of this compound can be performed using Lipinski's Rule of Five. nih.govbldpharm.com This rule states that for a compound to have good oral bioavailability, it should generally not violate more than one of the following criteria:

A molecular weight of less than 500 Daltons. nih.gov

A log P value of not more than 5. nih.gov

No more than 5 hydrogen bond donors. nih.gov

No more than 10 hydrogen bond acceptors. nih.gov

Based on the calculated and estimated properties, this compound adheres to all of these rules, suggesting a favorable profile for oral bioavailability.

Further computational analysis can predict other important pharmacokinetic parameters. The topological polar surface area (TPSA) is a descriptor that correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. For similar 1,3,4-thiadiazole derivatives, TPSA values have been shown to be in a range suitable for good absorption. nih.gov

The table below provides a summary of the predicted drug-likeness and pharmacokinetic properties of this compound based on Lipinski's Rule of Five.

ParameterValueLipinski's Rule of FiveCompliance
Molecular Weight206.27< 500Yes
log P (estimated)~1.8≤ 5Yes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes

Advanced Applications and Future Research Trajectories for 5 4 Aminobenzyl 1,3,4 Thiadiazol 2 Amine

Development of Novel Hybrid Molecules Incorporating the 1,3,4-Thiadiazole (B1197879) Scaffold with other Pharmacophores.

The versatility of the 1,3,4-thiadiazole scaffold allows for its incorporation into hybrid molecules, combining its established biological activity with other pharmacophores to create synergistic or novel therapeutic effects. nih.gov This strategy aims to develop agents with enhanced potency, selectivity, or multi-target capabilities. The 1,3,4-thiadiazole ring is an attractive component for such hybrids due to its role as a bioisostere of pyrimidine (B1678525), allowing it to interfere with processes like DNA replication, and its ability to cross cellular membranes. mdpi.comnih.gov

Researchers have successfully synthesized and tested numerous hybrid molecules. For instance, combining the 1,3,4-thiadiazole nucleus with moieties like piperazine (B1678402), pyridine (B92270), and thiazolidin-4-one has yielded compounds with significant anticancer and anti-Alzheimer's properties. mdpi.commdpi.combiointerfaceresearch.com The introduction of a piperazine ring via an acetamide (B32628) linker to a 5-(4-chlorophenyl)-1,3,4-thiadiazole core resulted in derivatives cytotoxic to MCF-7 and HepG2 cancer cells. mdpi.com Similarly, linking the thiadiazole scaffold with glucoside moieties has been explored to develop new antifungal and antibacterial agents. frontiersin.org These studies demonstrate a robust and ongoing effort to leverage the 1,3,4-thiadiazole core for creating next-generation therapeutics.

Linked PharmacophoreResulting Hybrid Molecule ClassObserved Biological ActivityReference
Piperazine5-(4-chlorophenyl)-1,3,4-thiadiazole-piperazine hybridsAnticancer (cytotoxic against MCF-7 and HepG2 cells) mdpi.com
Pyridine1,3,4-Thiadiazole-pyridine hybridsAnticancer (antiproliferative against HCT-116 and Hep-G2 cells) mdpi.comnih.gov
Thiazolidin-4-oneThiazolidin-4-one-thiadiazole hybridsAnti-Alzheimer's (Acetylcholinesterase inhibition) biointerfaceresearch.com
Propanoic acid1,3,4-Thiadiazole-propanoic acid hybridsAnti-Alzheimer's (Acetylcholinesterase inhibition) mdpi.com
Glucoside1,3,4-Thiadiazole-glucoside derivativesAntifungal frontiersin.org

Exploration of the Compound's Potential in Materials Science (e.g., Functional Nanofillers, Dual-Fluorescent Properties).

Beyond pharmacology, the unique physicochemical properties of 1,3,4-thiadiazole derivatives are paving the way for their use in materials science. smolecule.com A particularly noteworthy characteristic is the phenomenon of dual fluorescence observed in many of these compounds. nih.govnih.govejournals.eu This effect, where a molecule emits two distinct fluorescence bands upon a single excitation wavelength, is of great interest for developing advanced materials. ejournals.eu

The dual fluorescence in 1,3,4-thiadiazoles is often attributed to processes such as Excited-State Intramolecular Proton Transfer (ESIPT) or the formation of Twisted Intramolecular Charge Transfer (TICT) states. nih.govejournals.eu Molecular aggregation can also enhance this effect, leading to Aggregation-Induced Emission (AIE). nih.govnih.gov These photophysical properties make 1,3,4-thiadiazole derivatives highly sensitive to their local environment, including polarity and pH. nih.govresearchgate.net Consequently, they are excellent candidates for use as molecular probes and sensors in biological and chemical systems. nih.gov Their potential applications include cellular bio-imaging and integration into polymer or liposome-based drug delivery systems, where they can report on the hydrophobic-hydrophilic environment. nih.gov

PhenomenonUnderlying MechanismPotential ApplicationReference
Dual FluorescenceExcited-State Intramolecular Proton Transfer (ESIPT)Cellular bio-imaging, molecular probes nih.govnih.gov
Twisted Intramolecular Charge Transfer (TICT)Sensors for environmental polarity ejournals.eu
Aggregation-Induced Emission (AIE)Probes in nano-structural systems, functional fillers nih.govmdpi.com

Targeting Novel Biological Pathways and Emerging Disease States.

The structural versatility of the 1,3,4-thiadiazole scaffold enables it to interact with a diverse array of biological targets, leading to its investigation in a wide range of emerging and challenging diseases. mdpi.comdoaj.org Researchers are moving beyond traditional applications to explore its efficacy against novel biological pathways. The core structure's stability and low toxicity profile in higher vertebrates make it an ideal foundation for developing new therapeutic agents. nih.govnih.gov

Derivatives of 1,3,4-thiadiazole are being developed as inhibitors for various enzymes implicated in disease. For example, specific derivatives have shown potent inhibitory activity against α-glucosidase, presenting a potential treatment for diabetes. nih.gov In the context of neurodegenerative disorders, new analogues have demonstrated significant inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. mdpi.com In oncology, research has expanded to include dual-target inhibitors of EGFR/HER-2 for breast and lung cancer and inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) to block angiogenesis. mdpi.comnih.govmdpi.com Furthermore, the scaffold is being investigated for treating viral diseases, including COVID-19, by targeting viral entry and replication enzymes like TMPRSS2. mdpi.com

Disease State / AreaBiological Target / PathwayTherapeutic ApproachReference
Diabetesα-GlucosidaseEnzyme inhibition nih.gov
Alzheimer's DiseaseAcetylcholinesterase (AChE)Enzyme inhibition mdpi.com
Cancer (Breast, Lung)EGFR/HER-2Dual receptor inhibition mdpi.comnih.gov
Cancer (General)VEGFR-2Anti-angiogenesis mdpi.comresearchgate.net
COVID-19TMPRSS2Enzyme inhibition to block viral entry mdpi.com
Hepatitis B / HIVViral replication pathwaysInhibition of viral DNA/replication mdpi.com

Integration with Modern High-Throughput Screening and Combinatorial Chemistry Paradigms for Drug Discovery.

The discovery of new drugs based on the 5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine scaffold is being accelerated by the integration of modern drug discovery techniques. High-throughput screening (HTS) and combinatorial chemistry allow for the rapid synthesis and evaluation of large libraries of compounds, significantly shortening the timeline for identifying promising lead candidates. nih.gov

One notable study involved the synthesis and screening of a library containing 103 different 1,3,4-thiadiazoline analogues to identify novel anticancer agents. nih.gov This approach led to the discovery of potent compounds against prostate cancer and melanoma cell lines. In parallel, in silico methods have become indispensable. Virtual screening of large chemical databases using pharmacophore models allows researchers to identify molecules with a high probability of binding to a specific biological target. mdpi.comresearchgate.net For example, molecular docking studies have been used to screen libraries of 1,3,4-thiadiazole derivatives against targets like the estrogen receptor for breast cancer and VEGFR-2 for their anti-angiogenic potential. researchgate.netbiointerfaceresearch.com These computational approaches not only expedite the screening process but also provide valuable insights into the binding modes and structure-activity relationships of potential drug candidates. biointerfaceresearch.com

Screening ParadigmMethodologyBiological TargetOutcome / PurposeReference
High-Throughput Screening (HTS)Synthesis and screening of a large library (103 compounds)Kinesin Eg5 (for anticancer activity)Identified potent antiproliferative agents for prostate cancer and melanoma nih.gov
In Silico Molecular DockingVirtual screening of 50 derivativesEstrogen Receptor (for breast cancer)Identified candidates with high binding energies for further in-vitro evaluation biointerfaceresearch.com
Ligand-Based Pharmacophore ModelingVirtual screening of ZINC15 databaseVEGFR-2 (for anti-angiogenesis)Identified six promising hits with drug-likeness comparable to the reference drug Tivozanib researchgate.net

Q & A

Q. What are the standard synthetic routes for 5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting thiosemicarbazide with aromatic aldehydes (e.g., 4-aminobenzaldehyde) under acidic conditions. For example:

  • Thiosemicarbazide is treated with an aldehyde in warm ethanol/water, forming a thiosemicarbazone intermediate.
  • Cyclization is induced using FeCl₃ in aqueous medium at 80–90°C, followed by neutralization with ammonia to precipitate the product . Variations may include substituting FeCl₃ with iodine in KI for oxidative cyclization .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on:

  • X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen-bonded networks) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and amine groups (δ 4.5–5.5 ppm).
  • FT-IR : Confirms N–H stretching (3200–3400 cm⁻¹) and C=S/C–N vibrations (1600–1400 cm⁻¹) .

Q. What are the typical biological activities of 1,3,4-thiadiazole derivatives like this compound?

While specific data for this derivative is limited, structurally related thiadiazoles exhibit:

  • Antimicrobial activity : Tested against Gram-positive/negative bacteria via agar diffusion assays.
  • Anticancer potential : Evaluated through in vitro cytotoxicity screens (e.g., MTT assays) . Substituents like the 4-aminobenzyl group may enhance solubility and target affinity .

Advanced Research Questions

Q. How do computational methods like DFT improve synthesis and characterization?

Density Functional Theory (DFT) optimizes reaction pathways and predicts electronic properties:

  • Reaction modeling : Simulates intermediates (e.g., thiosemicarbazone cyclization) to identify energy barriers .
  • Spectroscopic validation : Calculates IR/NMR spectra for comparison with experimental data, reducing characterization time .
  • Ultrasound-assisted synthesis : DFT-guided optimization reduces reaction times from hours to minutes by enhancing reagent collision efficiency .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

Discrepancies often arise from substituent effects or assay conditions. Mitigation approaches include:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing 4-aminobenzyl with halogenated groups) to isolate bioactive moieties .
  • Standardized assays : Use identical bacterial strains (e.g., E. coli ATCC 25922) and solvent controls (e.g., DMSO ≤1% v/v) to minimize variability .

Q. How can reaction conditions be optimized to improve yield and purity?

Key parameters include:

  • Catalyst selection : FeCl₃ vs. iodine in KI alters cyclization efficiency (yields range: 60–85%) .
  • Solvent systems : Ethanol/water mixtures improve intermediate solubility, while acetone/water facilitates crystallization .
  • Temperature control : Maintaining 80–90°C during cyclization prevents byproduct formation .

Q. What advanced techniques characterize supramolecular interactions in crystalline forms?

  • Single-crystal X-ray diffraction : Reveals hydrogen-bonding motifs (e.g., N–H···N) and π-π stacking between aromatic rings, critical for understanding solid-state stability .
  • Hirshfeld surface analysis : Quantifies intermolecular contact contributions (e.g., H-bonding vs. van der Waals) to predict solubility and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.